molecular formula C23H28N2O5S B6520847 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896323-79-8

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No.: B6520847
CAS No.: 896323-79-8
M. Wt: 444.5 g/mol
InChI Key: OPUBTKZEEQHFDN-UHFFFAOYSA-N
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Description

The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide is a diamide derivative featuring:

  • Cyclohexene ethyl group: A lipophilic cyclohexene ring attached via an ethyl chain, which may improve membrane permeability.
  • 4-Methylbenzenesulfonyl (tosyl) group: A strong electron-withdrawing sulfonamide moiety, often used as a protecting group or to modulate solubility and reactivity .

This structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or as an intermediate in synthesizing heterocyclic compounds.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17-9-11-19(12-10-17)31(28,29)21(20-8-5-15-30-20)16-25-23(27)22(26)24-14-13-18-6-3-2-4-7-18/h5-6,8-12,15,21H,2-4,7,13-14,16H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBTKZEEQHFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC2=CCCCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide typically involves multi-step procedures that include the formation of cyclohexene and furan derivatives, followed by their conjugation through amide bond formation. Key steps often include cyclohexene formation via hydrogenation and furan ring creation through a modified Paal-Knorr synthesis. Subsequent reactions involve sulfonation and amide bond formation under controlled conditions, utilizing reagents like thionyl chloride and sulfonyl chloride. Industrial Production Methods: Industrial production of this compound may leverage scalable methods such as batch reactors for stepwise synthesis, ensuring controlled reaction parameters like temperature, pressure, and pH to maximize yield and purity. Continuous flow reactors can be employed for increased efficiency and reduced production time.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized under specific conditions to form oxidized derivatives, using reagents like potassium permanganate.

  • Reduction: Reduction reactions can lead to the formation of reduced products, using agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions involving the furan ring or sulfonyl groups can create various functionalized derivatives. Common Reagents and Conditions: Reagents commonly used include oxidizing agents such as chromium trioxide, reducing agents like sodium borohydride, and bases or acids for catalyzing substitution reactions. Major Products Formed: Major products include oxidized furan derivatives, reduced amide products, and substituted furan derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules, including heterocyclic compounds and polymers. Biology: Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties, including potential anti-inflammatory and anti-cancer activities. Industry: Industrial applications encompass its use as a precursor for advanced materials and catalysts in organic synthesis.

Mechanism of Action

The compound's mechanism of action is largely influenced by its structural motifs:

  • Molecular Targets: The cyclohexene and furan rings can interact with various biological targets, potentially acting as ligands for receptors or enzymes.

  • Pathways Involved: It may modulate biochemical pathways by binding to active sites of enzymes or interfering with receptor-ligand interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Table 1: Key Structural Differences and Implications
Compound Name Key Substituents Functional Groups Potential Implications
Target Compound Cyclohexene ethyl, furan-2-yl, 4-methylbenzenesulfonyl Ethanediamide, sulfonamide, furan Enhanced lipophilicity (cyclohexene), π-π interactions (furan), stability (tosyl)
N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide () Cyclohexene ethyl, 4-methoxyphenyl Acetamide, methoxy Increased solubility (methoxy), reduced steric hindrance vs. tosyl group
N-[2-[[5-(Dimethylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-N'-methyl-2-nitroethene-1,1-diamine () Furan-2-yl, nitroethene, sulfanyl Nitro, sulfanyl, dimethylamino Electrophilic reactivity (nitro), sulfur-mediated binding, basicity (dimethylamino)
Ranitidine-Related Compound B () Furan-2-yl, sulfanyl, dimethylaminomethyl Sulfonamide, nitroethene Gastrointestinal applications (H2 antagonism), metabolic stability
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Chloro, nitro, methylsulfonyl Acetamide, sulfonyl Electrophilic nitro group, halogen-enhanced lipophilicity, crystallinity
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide () Cyclohexene ethyl, fluoro-methylbenzenesulfonyl, oxazinan Ethanediamide, sulfonyl, oxazinan Fluorine-enhanced bioavailability, conformational rigidity (oxazinan)

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